Product packaging for 3-Acetyl-6-methylimidazo[1,2-a]pyridine(Cat. No.:)

3-Acetyl-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13698270
M. Wt: 174.20 g/mol
InChI Key: NAXNVBOBFQSNDO-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant and diverse pharmacological profile . This fused bicyclic heterocycle is a cornerstone in medicinal chemistry, forming the core of several marketed drugs, including Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and the anti-tuberculosis clinical candidate Telacebec (Q203) . The specific 3-acetyl and 6-methyl substitutions on this scaffold make it a versatile intermediate for constructing more complex, bioactive molecules. The acetyl group at the C3 position is a synthetically tractable handle that can be used for further derivatization, for instance, in the synthesis of carboxamide derivatives, which are a common and potent class of compounds . Researchers can utilize this compound in the development of potential therapeutics targeting a range of diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, often by inhibiting the cytochrome bcc complex (QcrB), a key target in the bacterium's energy generation pathway . Furthermore, this scaffold is frequently explored in oncology research, with derivatives being developed as inhibitors of various kinases, such as CLK1, which plays a role in autophagy regulation and pre-mRNA splicing . Beyond its pharmaceutical applications, the imidazo[1,2-a]pyridine core is also valuable in materials science. Its inherent photophysical properties can be fine-tuned by introducing substituents like acetyl groups, making it a candidate for developing new organic fluorophores and optical materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B13698270 3-Acetyl-6-methylimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-3-4-10-11-5-9(8(2)13)12(10)6-7/h3-6H,1-2H3

InChI Key

NAXNVBOBFQSNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)C)C=C1

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Acetyl 6 Methylimidazo 1,2 a Pyridine Core

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine (B132010) Ring System

The imidazo[1,2-a]pyridine ring is a π-excessive heteroaromatic system, yet the electron density is not distributed uniformly across the bicyclic structure. The pyridine (B92270) ring, due to the electronegativity of the nitrogen atom, is electron-deficient and generally deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orguoanbar.edu.iqutexas.edu In acidic conditions, protonation of the pyridine nitrogen further deactivates the ring, making substitution nearly impossible under standard SEAr conditions. uoanbar.edu.iqyoutube.com

Conversely, the five-membered imidazole (B134444) ring is electron-rich and thus the preferred site for electrophilic attack. researchgate.net Theoretical and experimental studies on related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine systems consistently show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. stackexchange.comechemi.com Attack at C3 generates a more stable cationic intermediate (a Wheland intermediate) where the aromatic sextet of the six-membered pyridine ring is preserved in one of the resonance structures. stackexchange.comechemi.com Attack at other positions, such as C2, would disrupt this aromaticity, leading to a higher-energy, less stable intermediate. stackexchange.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on the imidazo[1,2-a]pyridine core occur with high regioselectivity at the C3 position. mdpi.com The presence of the acetyl group at C3 in the target molecule, however, means that further electrophilic substitution on the ring would be directed by the existing substituents and is less common than derivatization of the acetyl group itself.

Functionalization at the 3-Position (Acetyl Group Reactivity)

The acetyl group at the C3 position is a primary site for chemical modification, providing a versatile handle for the synthesis of a wide array of derivatives. bio-conferences.orgrsc.org Its reactivity encompasses both the carbonyl carbon and the α-protons of the methyl group.

The carbonyl group and the adjacent methyl group are readily transformed into various other functional groups and heterocyclic systems. A common and powerful method for derivatization is the Claisen-Schmidt condensation reaction. scirp.org In this reaction, the acetyl group of 3-acetyl-6-methylimidazo[1,2-a]pyridine can react with various aromatic or heteroaromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones, often known as chalcones or propenones. scirp.org

These propenone derivatives serve as key intermediates for further synthesis. For example, they can undergo Michael addition or react with binucleophiles like hydrazine (B178648) to form new heterocyclic rings such as pyrazolines. mdpi.com

Furthermore, the acetyl group is a precursor for building more complex hybrid molecules. For instance, the acetyl moiety can be converted into a thiosemicarbazone, which is a crucial intermediate for the synthesis of thiazole-containing hybrids. tandfonline.comnih.gov This transformation highlights the utility of the 3-acetyl group as a strategic linchpin for conjugating the imidazo[1,2-a]pyridine core with other pharmacologically relevant moieties. bio-conferences.orgrsc.orgmdpi.comresearchgate.net

Reactivity at the 6-Methyl Group

The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a key site for substitution to modulate biological activity. frontiersin.orgnih.gov However, direct functionalization of the 6-methyl group of this compound is less commonly reported compared to reactions at the C3 position. The methyl group is generally unreactive under standard conditions, although it could potentially undergo oxidation or free-radical halogenation under more vigorous conditions to introduce further functionality. The development of methods for the selective activation and derivatization of the 6-methyl group represents an area for future exploration in expanding the chemical diversity of this scaffold.

Hybridization and Conjugation with Other Heterocyclic Moieties

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. nih.gov The this compound core is an excellent platform for creating such hybrid molecules, leveraging the reactivity of the 3-acetyl group to link to other heterocyclic systems like pyridine and thiazole (B1198619). bio-conferences.orgrsc.orgmdpi.comresearchgate.net

Imidazopyridinyl-pyridine hybrids can be synthesized through multicomponent reactions. A prominent example involves a one-pot reaction of a 3-acetyl-imidazo[1,2-a]pyridine precursor with an aromatic aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. tandfonline.com This strategy allows for the rapid assembly of complex molecules incorporating both the imidazo[1,2-a]pyridine and a highly functionalized pyridine ring. tandfonline.comnih.gov

Table 1: Synthesis of Imidazopyridinyl-Pyridine Hybrids via One-Pot Reaction

Aldehyde ReactantActive Methylene CompoundResulting Hybrid StructureReference
BenzaldehydeMalononitrile2-Amino-4-(imidazo[1,2-a]pyridin-3-yl)-6-phenylpyridine-3-carbonitrile tandfonline.com
4-ChlorobenzaldehydeMalononitrile2-Amino-4-(imidazo[1,2-a]pyridin-3-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile tandfonline.com
4-MethoxybenzaldehydeEthyl CyanoacetateEthyl 2-amino-4-(imidazo[1,2-a]pyridin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carboxylate tandfonline.com

The synthesis of imidazopyridinyl-thiazole hybrids often begins with the transformation of the 3-acetyl group. The acetyl group is first reacted with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone intermediate. tandfonline.comnih.gov This intermediate then undergoes a Hantzsch-type cyclization reaction with an α-halocarbonyl compound, such as ethyl bromoacetate, chloroacetone, or a phenacyl bromide, to construct the thiazole ring. tandfonline.comnih.gov This synthetic route provides access to a diverse range of thiazole derivatives appended to the imidazo[1,2-a]pyridine core. bio-conferences.orgrsc.orgnih.govmdpi.comresearchgate.net

Table 2: Synthesis of Imidazopyridinyl-Thiazole Hybrids via Thiosemicarbazone Intermediate

Thiosemicarbazone PrecursorCyclizing AgentResulting Hybrid StructureReference
1-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)thiosemicarbazideEthyl BromoacetateEthyl 2-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)hydrazinyl)thiazole-4-carboxylate tandfonline.com
1-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)thiosemicarbazideChloroacetone2-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)hydrazinyl)-4-methylthiazole tandfonline.com
1-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)thiosemicarbazidePhenacyl Bromide2-(1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethylidene)hydrazinyl)-4-phenylthiazole tandfonline.com

Imidazopyridinyl-Pyrazole Hybrids

The synthesis of hybrid molecules incorporating both the imidazo[1,2-a]pyridine and pyrazole (B372694) moieties is a significant area of research, aiming to combine the pharmacological profiles of both heterocyclic systems. A common and effective strategy to achieve this involves the transformation of the 3-acetyl group into a reactive intermediate that can undergo cyclization with a hydrazine derivative.

A prevalent method for forging the pyrazole ring onto the imidazo[1,2-a]pyridine core begins with the conversion of the 3-acetyl group into a chalcone (B49325) intermediate. This is typically achieved through a Claisen-Schmidt condensation reaction between the this compound and a substituted aromatic aldehyde in the presence of a base, such as alcoholic potassium hydroxide. The resulting α,β-unsaturated ketone, or chalcone, is then subjected to a cyclization reaction with a hydrazine derivative, such as phenylhydrazine (B124118) or hydrazine hydrate, in a suitable solvent to yield the corresponding pyrazoline-substituted imidazo[1,2-a]pyridine. researchgate.netresearchgate.net

For instance, the reaction of a 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde with various substituted acetophenones affords the respective chalcones. Subsequent treatment of these chalcones with phenylhydrazine leads to the formation of pyrazolyl imidazo[1,2-a]pyridines. researchgate.net Although this example starts from a carbaldehyde, the underlying principle of chalcone formation and subsequent cyclization is directly applicable to the 3-acetyl derivative.

Another synthetic approach involves the reaction of the 3-acetyl-imidazo[1,2-a]pyridine derivative with dimethylformamide-dimethylacetal (DMF-DMA). This reaction forms an enaminone intermediate, which can then be treated with hydrazine to yield the desired pyrazole hybrid. This method was successfully employed for the synthesis of a 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-pyrazole derivative. mdpi.com

The following table outlines a representative two-step synthesis of an imidazopyridinyl-pyrazole hybrid, illustrating the general methodology.

Table 1: Synthesis of a Representative Imidazopyridinyl-Pyrazole Hybrid

Step Reaction Reactants Reagents/Conditions Product
1 Claisen-Schmidt Condensation This compound, Substituted Benzaldehyde Alcoholic KOH 1-(6-methylimidazo[1,2-a]pyridin-3-yl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)
2 Cyclization Chalcone derivative, Phenylhydrazine Solvent (e.g., Methanol, THF) 6-methyl-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Tandem and Domino Reactions for Complex Architectures

Tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the rapid construction of complex molecules from simple precursors. The this compound core can participate in such reaction cascades, leading to novel and intricate chemical architectures.

A notable example is the combination of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction with a subsequent Ugi reaction. semanticscholar.orgbeilstein-journals.orgnih.govnih.gov The GBB reaction itself is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. semanticscholar.orgnih.govresearchgate.net While the parent this compound is not a direct substrate for the GBB reaction, the underlying 6-methyl-2-aminopyridine is a key starting material for building the imidazo[1,2-a]pyridine scaffold, which can then be functionalized. The product of the GBB reaction, a 3-aminoimidazo[1,2-a]pyridine, can then serve as the amine component in a subsequent Ugi four-component reaction. This tandem sequence allows for the rapid assembly of complex peptidomimetic structures containing the imidazo[1,2-a]pyridine core. semanticscholar.org

Another powerful domino reaction involving the imidazo[1,2-a]pyridine scaffold is its reaction with coumarin-3-carboxylic acids. This process proceeds through a sequence of a Michael addition, decarboxylation, oxidation, and C-H bond activation/annulation. rsc.orgresearchgate.net This reaction cascade allows for the construction of complex, fused polycyclic aromatic systems incorporating the imidazo[1,2-a]pyridine unit. While the direct participation of the 3-acetyl group in this specific domino reaction has not been detailed, the reactivity of the imidazo[1,2-a]pyridine core itself is highlighted. Modifications of the 3-acetyl group could potentially influence or participate in similar domino sequences with appropriately chosen reaction partners.

The following table summarizes these tandem and domino reaction strategies.

Table 2: Tandem and Domino Reactions Involving the Imidazo[1,2-a]pyridine Core

Reaction Type Description Starting Materials (General) Key Intermediates/Products
Tandem GBB-Ugi Reaction A sequence of two multicomponent reactions to synthesize complex peptidomimetics. 2-Aminopyridine derivative, Aldehyde, Isocyanide (for GBB); GBB product, another Aldehyde, another Isocyanide, Carboxylic acid (for Ugi) 3-Aminoimidazo[1,2-a]pyridine (GBB product), Complex peptidomimetic (Final product)
Domino Michael/Decarboxylation/Oxidation/Annulation A cascade reaction leading to fused polycyclic systems. Imidazo[1,2-a]pyridine, Coumarin-3-carboxylic acid Dibenzoisochromenoimidazo[1,2-a]pyridin-6-ones

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Acetyl 6 Methylimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural assignment for 3-Acetyl-6-methylimidazo[1,2-a]pyridine can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the fused ring system and the methyl substituents. Based on data from structurally related imidazo[1,2-a]pyridine (B132010) derivatives, the chemical shifts can be reliably predicted nih.govacs.orgrsc.orgrsc.org.

The H-5 proton is anticipated to be the most deshielded proton of the pyridine (B92270) ring, appearing as a singlet or a narrow doublet, due to its proximity to the imidazole (B134444) ring's nitrogen and the bridgehead carbon. The H-7 and H-8 protons will form an AX or AB coupling system. The protons of the two methyl groups—one on the pyridine ring (C6-CH₃) and one on the acetyl group (CO-CH₃)—are expected to appear as sharp singlets in the upfield region of the spectrum rsc.org.

Interactive Data Table: Predicted ¹H NMR Data for this compound Data is predicted based on analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 9.60 - 9.90 s -
H-8 7.80 - 7.90 d ~9.0
H-7 7.20 - 7.30 dd ~9.0, ~1.8
C6-CH₃ 2.40 - 2.50 s -

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show ten distinct signals. The carbonyl carbon of the acetyl group will be the most downfield signal, typically above 180 ppm rsc.org. The carbons of the fused heterocyclic core resonate in the aromatic region (110-150 ppm), with the bridgehead carbons (C8a) showing characteristic shifts nih.govrsc.org. The two methyl carbons will appear in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 185 - 190
C-2 145 - 148
C-3 120 - 123
C-5 128 - 131
C-6 132 - 135
C-7 116 - 118
C-8 117 - 119
C-8a 142 - 145
C6-CH₃ 18 - 20

While this compound is an achiral molecule, advanced NMR techniques are invaluable for confirming structural assignments and probing conformational preferences ipb.ptresearchgate.net.

COSY (Correlation Spectroscopy): This 2D experiment would confirm the scalar coupling between adjacent protons. A cross-peak between the signals for H-7 and H-8 would definitively establish their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the protonated carbons (C-5, C-7, C-8, and the two methyl carbons).

The acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O) and to C-3.

The C6-methyl protons to C-6, C-5, and C-7.

The H-5 proton to C-3, C-6, C-7, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could reveal the preferred conformation of the acetyl group by showing a correlation between the acetyl methyl protons and the H-2 proton (if it were present) or H-5, indicating spatial proximity.

The chemical shifts observed in NMR are sensitive to the electronic and steric environment of the nuclei. In the imidazo[1,2-a]pyridine system, the exceptionally downfield chemical shift of the H-5 proton is a characteristic feature. This is attributed to the anisotropic effect of the adjacent fused imidazole ring and the electronic influence of the bridgehead nitrogen atom.

A potential intramolecular steric interaction, analogous to a peri effect, may exist between the C-6 methyl group and the H-5 proton. This steric compression can cause further deshielding of the H-5 proton, contributing to its resonance at a very low field. The electron-withdrawing acetyl group at the C-3 position also influences the electron density across the entire fused system, modulating the chemical shifts of all ring protons through resonance and inductive effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂O), the calculated molecular weight is 174.08 g/mol .

Under electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 175. Under electron ionization (EI), the molecular ion peak (M⁺·) would be observed at m/z 174. The fragmentation pattern provides a fingerprint that helps confirm the structure. The fragmentation of related imidazo[1,2-a]pyridine systems often involves characteristic losses of substituents nih.govnih.gov. Key fragmentation pathways for this compound would likely involve the acetyl group:

Loss of a methyl radical: A primary fragmentation would be the loss of a methyl radical (·CH₃) from the acetyl group to form a stable acylium ion at m/z 159 ([M-15]⁺).

Formation of the acetyl cation: Cleavage of the C3-acetyl bond would generate a highly stable acetyl cation at m/z 43 ([CH₃CO]⁺), which is often a base peak for acetyl-substituted compounds.

Loss of ketene: A rearrangement followed by the elimination of neutral ketene (CH₂=C=O) from the molecular ion could produce a fragment at m/z 132.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity
175 [M+H]⁺ (Protonated Molecule)
174 [M]⁺· (Molecular Ion)
159 [M - CH₃]⁺
131 [M - CH₃CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure nih.govacs.orgmdpi.comnih.gov.

Interactive Data Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Imidazopyridine ring)
2980 - 2850 C-H Stretch Aliphatic (Methyl groups)
~1675 C=O Stretch Conjugated Ketone (Acetyl group)
1640 - 1450 C=C and C=N Stretch Aromatic Rings
1450 - 1350 C-H Bend Aliphatic (Methyl groups)

The most prominent and diagnostic peak would be the strong absorption band around 1675 cm⁻¹, which is characteristic of a conjugated aryl ketone. This, along with the aromatic and aliphatic C-H stretching vibrations, provides clear evidence for the key functional groups in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the arrangement of molecules in the solid state. While a specific crystal structure for this compound is not available, its expected solid-state features can be inferred from published structures of closely related imidazo[1,2-a]pyridine derivatives nih.govmdpi.comresearchgate.netresearchgate.net.

The analysis would be expected to confirm:

Planarity: The fused imidazo[1,2-a]pyridine ring system is expected to be essentially planar.

Conformation: The acetyl group at C-3 would likely be coplanar, or nearly coplanar, with the heterocyclic ring to maximize π-conjugation.

Intermolecular Interactions: In the crystal lattice, molecules may be arranged in specific patterns due to non-covalent interactions. These could include π-π stacking between the planar aromatic rings of adjacent molecules and weak C-H···O or C-H···N hydrogen bonds, which would influence the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data Data is hypothetical and based on similar reported structures mdpi.comresearchgate.net.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 9 - 12
b (Å) 10 - 15
c (Å) 15 - 20
β (°) 90 - 105

Conformational Analysis and Interatomic Distances in Crystalline State

The conformational analysis of this compound in its crystalline state would be primarily determined through single-crystal X-ray diffraction. This technique would precisely map the three-dimensional arrangement of atoms, providing accurate measurements of bond lengths, bond angles, and torsion angles.

The imidazo[1,2-a]pyridine core is known to be an essentially planar bicyclic system. For a related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, the imidazo[1,2-a]pyridine group was found to be nearly planar, with only a minor deviation. nih.gov It is expected that the fused ring system of this compound would also exhibit a high degree of planarity.

A hypothetical data table for the key interatomic distances and angles, which would be obtained from X-ray crystallography, is presented below. These values are essential for understanding the molecule's geometry and bonding characteristics.

Interactive Data Table: Predicted Interatomic Distances and Angles

FeatureAtoms InvolvedPredicted Value (Å or °)
Bond LengthC-C (imidazole ring)~1.38
Bond LengthC-N (imidazole ring)~1.37
Bond LengthC-C (pyridine ring)~1.39
Bond LengthC-N (pyridine ring)~1.34
Bond LengthC-C (acetyl group)~1.51
Bond LengthC=O (acetyl group)~1.23
Bond AngleC-N-C (imidazole ring)~108
Bond AngleN-C-C (pyridine ring)~120
Torsion AngleC(ring)-C(ring)-C(acetyl)-OVariable

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. Actual experimental values would be required for a precise conformational analysis.

Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld surface analysis)

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

In a typical Hirshfeld surface analysis of a similar organic molecule, the different types of intermolecular contacts are color-coded on the surface, and a 2D fingerprint plot is generated to show the proportion of each type of contact. This provides a quantitative summary of the intermolecular interactions. For instance, in related heterocyclic compounds, C-H···N and C-H···O interactions are often significant in directing the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Imidazo[1,2-a]pyridine derivatives are known to exhibit characteristic UV-Vis absorption spectra. Spectroscopic studies on similar compounds have shown that substitutions on the imidazo[1,2-a]pyridine ring system can influence the wavelength of maximum absorption (λmax) and the intensity of the absorption. For example, the introduction of methyl or other functional groups can cause shifts in the absorption bands. nih.gov

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The acetyl group, being a chromophore, would also contribute to the electronic transitions and could potentially lead to n-π* transitions. The solvent used for the analysis can also influence the spectrum due to interactions with the solute molecule.

A hypothetical data table summarizing the expected UV-Vis absorption data is provided below.

Interactive Data Table: Predicted UV-Vis Absorption Data

Solventλmax 1 (nm)Molar Absorptivity (ε)λmax 2 (nm)Molar Absorptivity (ε)
Ethanol~250-~320-
Methanol~252-~325-
Dichloromethane~248-~318-

Note: The λmax values are estimations based on the general absorption characteristics of imidazo[1,2-a]pyridine derivatives. Experimental determination is necessary for accurate data.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not presently available.

While computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are widely used to investigate the properties of the broader imidazo[1,2-a]pyridine class of compounds, the specific analyses for this compound, including:

Geometry Optimization and Electronic Structure Analysis

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Conformational Analysis and Stability

Molecular Orbitals and Reactivity Prediction

Bond Critical Points Analysis (AIM Theory)

have not been published. The existing research focuses on other derivatives of the imidazo[1,2-a]pyridine scaffold, providing insights into their general electronic properties, reactivity, and stability. However, these findings are specific to the molecules studied and cannot be directly extrapolated to provide scientifically accurate data for this compound.

Therefore, the generation of an article with the requested detailed structure, data tables, and specific research findings for this compound is not possible at this time.

Computational Chemistry and Theoretical Studies on 3 Acetyl 6 Methylimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. For the imidazo[1,2-a]pyridine (B132010) scaffold, theoretical investigations using Density Functional Theory (DFT) have shed light on its electronic properties. scirp.orgnih.gov

Analysis of the MEP for related imidazo[1,2-a]pyridine derivatives reveals distinct regions of positive and negative electrostatic potential. nih.gov Generally, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of a carbonyl substituent (such as the acetyl group in 3-Acetyl-6-methylimidazo[1,2-a]pyridine) exhibit negative potential, indicating these are electron-rich areas and likely sites for electrophilic attack. scirp.orgresearchgate.net Conversely, the hydrogen atoms attached to the aromatic rings typically show a positive potential, marking them as electron-deficient regions susceptible to nucleophilic attack. researchgate.net

For instance, in a DFT study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (a molecule with the same core structure), the MEP map, calculated using both B3PW91 and B3LYP methods, clearly distinguished the electron-rich and electron-poor regions. nih.gov The color-coding in these maps, with red indicating negative potential and blue indicating positive potential, helps in identifying the reactive sites of the molecule. nih.gov Such studies on analogous compounds suggest that the acetyl group at the 3-position and the nitrogen atom in the imidazo[1,2-a]pyridine ring system of this compound would be key sites for intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the intricate details of chemical reactions, including the elucidation of reaction pathways and the characterization of transition states. While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented, the general synthesis of the imidazo[1,2-a]pyridine core has been a subject of mechanistic investigation.

One of the prominent methods for synthesizing imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction. rsc.org Plausible mechanisms for such multicomponent reactions are often proposed based on established chemical principles and experimental observations. mdpi.com Another significant area of research is the C-H functionalization of the imidazo[1,2-a]pyridine scaffold, often facilitated by visible light. mdpi.com For these reactions, radical pathways are frequently proposed, involving the generation of radical intermediates that subsequently react with the imidazo[1,2-a]pyridine core. mdpi.com

For example, a plausible mechanism for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives has been depicted, outlining the sequential steps of the reaction based on literature and experimental outcomes. acs.org Although these studies provide a foundational understanding of how the imidazo[1,2-a]pyridine ring system is formed and functionalized, detailed computational modeling, including energy profiles and transition state calculations for the specific synthesis of this compound, remains an area for future investigation.

Molecular Docking Studies (for understanding molecular interactions with targets, without biological claims)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a small molecule and a protein at the atomic level. Numerous molecular docking studies have been performed on derivatives of imidazo[1,2-a]pyridine to explore their binding modes with various protein targets. eco-vector.comnih.govasianpubs.orgchemmethod.com

These studies provide valuable information on the binding affinity, typically expressed as a docking score or binding energy, and the specific amino acid residues involved in the interaction. For instance, a study on novel imidazo[1,2-a]pyridine derivatives identified a compound that exhibited a high binding energy of -9.207 kcal/mol with oxidoreductase, interacting with key amino acids such as His 222, Tyr 216, and Lys 270. asianpubs.org In another study, imidazo[1,2-a]pyridine hybrids were docked into the 3D structure of human LTA4H, with one compound showing a strong binding affinity with a score of -11.237 Kcal/mol. chemmethod.com

The following table summarizes the findings from various molecular docking studies on imidazo[1,2-a]pyridine derivatives, highlighting the diversity of targets and the key interaction patterns.

DerivativeTarget ProteinPDB IDBinding Affinity/Score (kcal/mol)Interacting Amino Acid Residues
Imidazo[1,2-a]pyridine derivativeOxidoreductaseNot Specified-9.207His 222, Tyr 216, Lys 270
Imidazo[1,2-a]pyridine hybrid (HB7)Human LTA4H3U9W-11.237Not Specified
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineMurine COX-2Not SpecifiedNot SpecifiedInteracts in a binding mode similar to SC-558
Imidazo[1,2-a]pyridin-3-yl derivativesHuman farnesyl diphosphate (B83284) synthaseNot SpecifiedNot SpecifiedNot Specified
Imidazo[1,2-a]pyridin-3-yl derivativesHuman phosphodiesterase 3BNot SpecifiedNot SpecifiedNot Specified
Imidazo[1,2-a]pyridin-3-yl derivativesHuman GABAaNot SpecifiedNot SpecifiedNot Specified
Imidazo[1,2-a]pyridin-3-yl derivativesCXCR4Not SpecifiedNot SpecifiedNot Specified

These docking studies collectively demonstrate the potential of the imidazo[1,2-a]pyridine scaffold to interact with a wide range of biological targets, providing a rational basis for the design of new molecules with specific interaction profiles.

Elucidation of Structure Activity Relationships Sar in 3 Acetyl 6 Methylimidazo 1,2 a Pyridine and Its Analogs

Impact of Substituents on Molecular Interactions

The nature of substituents on the imidazo[1,2-a]pyridine (B132010) core profoundly influences the compound's interactions with biological targets. The electronic character of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating activity. For instance, research on various imidazo[1,2-a]pyridine derivatives has shown that electron-donating groups can enhance reaction yields in certain synthetic pathways and improve luminescence performance in fluorescent analogs. acs.orgijrpr.com Conversely, electron-withdrawing groups tend to result in less intense fluorescence emissions. ijrpr.com

The type of interaction is also highly dependent on the substituent. Hydrogen bond interactions are a key factor in the binding affinity of these compounds to biological targets like farnesyl diphosphate (B83284) synthase. acs.org The introduction of bulky groups can also significantly alter biological activity. In a series of compounds designed as cholinesterase inhibitors, a derivative featuring a biphenyl (B1667301) side chain at the C2 position and a methyl group on the imidazo[1,2-a]pyridine ring demonstrated the most potent inhibition of acetylcholinesterase (AChE). researchgate.net This suggests that larger, more lipophilic groups can foster favorable interactions within the active site of the enzyme. researchgate.netnih.gov

Furthermore, the electronic nature of substituents directly impacts the molecule's reactivity and potential for molecular recognition. Studies on imidazopyridinyl-chalcones revealed that electron-donating groups on the aryl ring enhance the electrophilic character of certain carbon atoms, making them more susceptible to nucleophilic attack. scirp.org In contrast, electron-withdrawing substituents, such as halogens, render the compound more sensitive to nucleophilic molecules. scirp.org This tunability of electronic properties through substituent modification is a cornerstone for designing targeted molecular interactions.

Positional Effects of Functional Groups on Observed Activities

The specific placement of functional groups on the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. Even minor changes in a substituent's position can lead to significant variations in potency, highlighting the defined topography of target binding pockets.

A clear example of this is seen in the development of anti-tuberculosis agents. A study comparing methyl-substituted imidazo[1,2-a]pyridine-3-carboxamides revealed that the position of the methyl group significantly influences potency. The 6-methyl analog was found to be considerably more active against Mycobacterium tuberculosis than the 7-methyl analog. nih.gov Further investigation showed that the 8-methyl isomer was much less potent than both the 6- and 7-methyl analogs, which were nearly equipotent. nih.gov This demonstrates a distinct positional preference for substitution on the pyridine (B92270) ring of the fused system.

This positional sensitivity is not limited to alkyl groups. The replacement of a 7-methyl group with a 7-chloro group on the core structure resulted in a five-fold decrease in activity, indicating that both the nature and the position of the substituent are crucial. nih.gov The importance of substitution at the C3 position is also well-documented, with many synthetic methodologies specifically targeting this site for functionalization to impart a wide range of biological activities. rsc.orgresearchgate.net Conversely, functionalization at the C2 position is chemically more challenging but has led to commercialized drugs, underscoring the unique biological outcomes that can be achieved by exploring different substitution patterns. researchgate.net

Table 1: Influence of Methyl and Chloro Group Position on Anti-TB Activity Data sourced from research on imidazo[1,2-a]pyridine-3-carboxamides. nih.gov

Compound AnalogueSubstituentPositionObserved Activity (MIC)Relative Potency
Reference Analog-CH36HighBaseline
Isomer 1-CH37Lower than 6-methylDecreased
Isomer 2-CH38Much lower than 6- and 7-methylSignificantly Decreased
Halogenated Analog-Cl75-fold lower than 7-methyl analogDecreased

Influence of Conformational Preferences on Activity

The three-dimensional shape, or conformation, of 3-Acetyl-6-methylimidazo[1,2-a]pyridine analogs is a dynamic property that significantly affects their ability to bind to target molecules. The molecule's activity is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the binding site.

The ability of these compounds to induce conformational changes in their biological targets is another facet of their activity. A novel 2,3-disubstituted imidazo[1,2-a]pyridine derivative was found to modulate the activity of the oncogenic protein KRASG12D by inducing significant conformational shifts in the protein's switch-I and switch-II regions. nih.gov This effectively forces the protein into a stable, inactive, "off-like" state, demonstrating how a small molecule can exert its effect by manipulating the conformational landscape of its target protein. nih.gov This principle highlights that the activity of these analogs is not just about fitting into a static receptor but also about the dynamic interplay of molecular conformations of both the ligand and the target.

Correlation between Electronic Properties and Molecular Recognition

The molecular recognition of a ligand by its biological target is fundamentally an electronic phenomenon, governed by the distribution of electrons within both molecules. For imidazo[1,2-a]pyridine derivatives, the electronic properties, which can be finely tuned by substituents, are directly correlated with their biological activity and molecular recognition capabilities.

The nature of substituents—whether electron-donating or electron-withdrawing—alters the electron density across the heterocyclic core. This, in turn, affects the molecule's photophysical properties, which are a direct readout of its electronic structure. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups diminish it, reflecting changes in the energy of the frontier molecular orbitals (HOMO and LUMO). ijrpr.com

Design Principles for Modulating Specific Molecular-Level Activities

The rational design of this compound analogs with tailored biological activities relies on established medicinal chemistry principles derived from extensive SAR studies. These principles guide the strategic modification of the imidazo[1,2-a]pyridine scaffold to enhance desired molecular-level effects, such as inhibiting specific enzymes or modulating signaling pathways.

One key design strategy involves scaffold hopping and functional group installation . This approach utilizes the imidazo[1,2-a]pyridine core as a privileged scaffold and explores its potential for developing novel inhibitors. For example, this core has been successfully used to design covalent inhibitors of KRAS G12C, a critical cancer target. rsc.org By installing a "warhead" capable of forming a covalent bond with the target protein, researchers can achieve potent and durable inhibition. rsc.org

Another principle is the modification of lead compounds . Starting with a known active compound, analogs are designed through structural transformation to improve activity or other properties. This has been applied in the design of anti-helmintic agents based on the structure of Albendazole, where the core was modified and various alkyl groups were introduced. researchgate.net

Furthermore, the modulation of specific signaling pathways is a primary goal. Modifications to the structure of imidazo[1,2-a]pyridines have been shown to yield potent compounds that can induce apoptosis, arrest the cell cycle, and modulate critical pathways like the STAT3/NF-κB signaling cascade, which is implicated in inflammation and cancer. nih.gov The design of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold has led to compounds with submicromolar antiproliferative activity against melanoma cells. nih.gov These strategies collectively demonstrate that a deep understanding of SAR allows for the targeted design of imidazo[1,2-a]pyridine derivatives with finely tuned activities at the molecular level.

Molecular Mechanism Studies and Target Identification for 3 Acetyl 6 Methylimidazo 1,2 a Pyridine Derivatives

Investigation of Enzyme Inhibition Profiles (at a molecular level)

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied for their ability to inhibit a range of enzymes, demonstrating their potential as targeted therapeutic agents.

PI3Kα: A significant body of research has identified phosphatidylinositol-3-kinase alpha (PI3Kα) as a primary target of imidazo[1,2-a]pyridine derivatives. nih.govexlibrisgroup.comnih.govsemanticscholar.org Certain derivatives have shown potent inhibitory activity against PI3Kα. For instance, a derivative containing a bioisosteric 1,2,4-oxadiazole (B8745197) group exhibited a half-maximal inhibitory concentration (IC50) of 2 nM against PI3Kα. nih.gov Another study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3Kα inhibitor with an IC50 of 0.67 µM. exlibrisgroup.comnih.gov Further optimization of this structure led to derivatives with significantly increased potency, with IC50 values as low as 0.0018 µM and 0.0028 µM. exlibrisgroup.comresearchgate.net Molecular docking studies have further elucidated the interaction, showing a strong binding affinity of these derivatives with PI3Kα. nih.govumn.edu

Rab Geranylgeranyl Transferase (RGGT): Imidazo[1,2-a]pyridine derivatives have also been investigated as inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in the post-translational modification of Rab proteins. nih.govfrontiersin.orgnih.gov A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized and evaluated for their ability to inhibit protein geranylgeranylation. frontiersin.orgnih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity against RGGT. frontiersin.orgnih.gov

VirB11 ATPase: While research has identified imidazo[1,2-a]pyrazine (B1224502) compounds as competitive inhibitors of the Helicobacter pylori VirB11 ATPase, it is important to note that this is a related but structurally distinct heterocyclic system. ucl.ac.ukucl.ac.ukresearchgate.net These findings suggest a potential avenue for future investigation with imidazo[1,2-a]pyridine derivatives, though direct evidence of their activity against VirB11 ATPase is not yet established.

Peptide Deformylase (PDF): Peptide deformylase is an essential bacterial enzyme and a target for novel antibiotics. nih.govresearchgate.net While various inhibitors of PDF have been identified, the current body of research does not specifically implicate 3-acetyl-6-methylimidazo[1,2-a]pyridine or its close derivatives as inhibitors of this enzyme.

Studies on the mechanism of enzyme inhibition by imidazo[1,2-a]pyridine derivatives have provided insights into their mode of action. For PI3Kα, it is suggested that these compounds bind to the ATP-binding site of the enzyme, thereby acting as competitive inhibitors. nih.gov This competitive inhibition of ATP binding prevents the phosphorylation of downstream targets, thus blocking the PI3K signaling pathway. nih.gov Similarly, for VirB11 ATPase, the related imidazo[1,2-a]pyrazine compounds have been shown to be competitive inhibitors of ATP. ucl.ac.ukresearchgate.net

Receptor Binding Studies (molecular interactions)

Molecular docking and binding energy studies have been pivotal in understanding the interactions between imidazo[1,2-a]pyridine derivatives and their target enzymes at a molecular level. For PI3Kα inhibitors, it has been observed that some derivatives can form hydrogen bonds with key amino acid residues within the affinity pocket, such as Tyr836, Asp810, and/or Lys802. nih.gov These interactions contribute to the high binding affinity and inhibitory potency of the compounds. nih.govumn.edu

The following table summarizes the inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against PI3Kα:

CompoundTarget EnzymeIC50Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα0.67 µM exlibrisgroup.comnih.gov
Optimized thiazole (B1198619) derivativePI3Kα0.0028 µM exlibrisgroup.comresearchgate.net
Derivative with 1,2,4-oxadiazole groupPI3Kα2 nM nih.gov
Compound 13kPI3Kα1.94 nM nih.gov
Compound 35PI3Kα150 nM nih.govsemanticscholar.org

Induction of Cellular Processes (e.g., cell cycle arrest, apoptosis) at a Molecular Level

The inhibition of key enzymes by this compound derivatives translates into profound effects on cellular processes, most notably cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govresearchgate.net This arrest is often associated with a decrease in the levels of cell cycle regulatory proteins such as cyclin B1. nih.gov Furthermore, an increase in the levels of p53 and p21 has been observed, which are key regulators of cell cycle progression and can trigger arrest in response to cellular stress. nih.gov

Apoptosis: The induction of apoptosis, or programmed cell death, is a hallmark of the anticancer activity of many imidazo[1,2-a]pyridine derivatives. nih.govnih.govnih.govresearchgate.nettezu.ernet.in Mechanistic studies have revealed that this process is often mediated through the intrinsic apoptotic pathway. nih.gov This is characterized by an increased generation of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the activation of caspases, which are the executioners of apoptosis. nih.gov Specifically, the cleavage of caspase-3, a key event in the apoptotic cascade, has been observed following treatment with these compounds. nih.gov The modulation of the PI3K/AKT/mTOR pathway by these derivatives leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins. nih.govnih.gov

The table below details the molecular effects of imidazo[1,2-a]pyridine derivatives on cellular processes:

Cellular ProcessMolecular EffectReference
Cell Cycle ArrestInduction of G2/M phase arrest, decrease in cyclin B1, increase in p53 and p21 nih.gov
ApoptosisIncreased ROS generation, reduced mitochondrial membrane potential, caspase-3 cleavage, upregulation of PTEN, downregulation of AKT pathway nih.gov

Insights into Molecular Recognition and Binding Affinities

Molecular modeling and docking studies have provided valuable insights into the molecular recognition and binding affinities of imidazo[1,2-a]pyridine derivatives with their target proteins. semanticscholar.orgnih.govumn.edu For instance, the strong binding of a derivative with PI3Kα was demonstrated with a docking score of -6.932 and a binding energy (ΔG) of -56.297, indicating a highly favorable interaction. nih.govumn.edu These computational approaches have been instrumental in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors. semanticscholar.org The ability of these compounds to fit into the active sites of their target enzymes and form specific interactions is a key determinant of their biological activity.

Non Clinical Applications of 3 Acetyl 6 Methylimidazo 1,2 a Pyridine

Application as Ligands in Coordination Chemistry and Organometallics

The imidazo[1,2-a]pyridine (B132010) framework is recognized for its ability to act as a ligand in coordination and organometallic chemistry. mdpi.com The nitrogen atoms within the bicyclic system, particularly the pyridine (B92270) nitrogen and the non-bridgehead nitrogen of the imidazole (B134444) ring, possess lone pairs of electrons that can coordinate with metal centers. This structural feature allows imidazo[1,2-a]pyridine derivatives to form stable complexes with a variety of transition metals.

While specific studies detailing the coordination of 3-Acetyl-6-methylimidazo[1,2-a]pyridine with metal ions are not extensively documented in the reviewed literature, the general class of imidazo[1,2-a]pyridines has been successfully used to synthesize metal complexes. For instance, various derivatives have been used to form complexes with gold(III), highlighting their potential in inorganic chemistry. nih.gov The coordination ability of the parent scaffold suggests that this compound could function as a bidentate or monodentate ligand. The acetyl group's carbonyl oxygen could also potentially participate in metal coordination, creating a chelate ring and enhancing complex stability. The development of nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene ligands further illustrates the versatility of this heterocyclic system in organometallic catalysis. researchgate.net

Table 1: Potential Coordination Sites of this compound

Potential Coordinating Atom Type of Interaction
Pyridine Nitrogen (N-1) Lewis base interaction
Imidazole Nitrogen (N-4) Lewis base interaction

Use as Precursors or Intermediates in Advanced Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The acetyl group at the C3 position is a key functional handle for various chemical transformations.

A significant application is its use as a ketone component in condensation reactions, such as the Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgnih.gov Chalcones derived from the imidazo[1,2-a]pyridine scaffold are of significant interest. isca.meeurekaselect.comindexcopernicus.com The methyl group of the acetyl moiety in this compound is sufficiently acidic to be deprotonated by a base, forming an enolate that can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde. This reaction pathway allows for the extension of the π-conjugated system and the synthesis of a diverse library of chalcone derivatives. nih.gov

Table 2: Representative Claisen-Schmidt Condensation

Reactant 1 Reactant 2 Product Type

Furthermore, the imidazo[1,2-a]pyridine core itself is a target of many advanced synthetic strategies, including multi-component reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com The functionalization at various positions, including the introduction of an acetyl group, is a critical step in building molecular complexity for various applications. mdpi.comnih.gov

Development as Chemical Probes for Biological Systems

Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemical probes for biological imaging and sensing. mdpi.comnih.govresearchgate.netmdpi.com The rigid, π-conjugated bicyclic structure of the scaffold is responsible for its intrinsic luminescence. ijrpr.com The emission properties, including wavelength and quantum yield, can be finely tuned by introducing various substituents onto the ring system. nih.govresearchgate.net

While a specific probe based on this compound is not highlighted in the available literature, the general scaffold has been successfully functionalized to create highly selective and sensitive probes. For example:

An imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a fluorescent probe for the naked-eye detection of Hg2+ ions in living cells. rsc.org

Other derivatives have been developed for the colorimetric and fluorometric detection of nerve agent simulants, such as sarin (B92409) and tabun, with high sensitivity and selectivity. nih.govresearchgate.net

The acetyl and methyl groups on the this compound core would influence its photophysical properties. The acetyl group, being an electron-withdrawing group, can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent probes. These functional groups also provide sites for further chemical modification to attach recognition units for specific analytes, thereby enabling the rational design of targeted chemical probes.

Potential in Material Science due to Structural Characteristics

The unique structural and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a promising platform for the development of advanced functional materials. rsc.orgorganic-chemistry.org Derivatives of this heterocycle are of great interest in fields such as optoelectronics and solid-state lighting. ijrpr.com

The key characteristics that contribute to their potential in material science include:

High Fluorescence Quantum Yields: The π-conjugated bicyclic structure leads to efficient light emission. ijrpr.com

Large Stokes Shifts: Many derivatives exhibit a large separation between their absorption and emission maxima, which is beneficial for applications in fluorescent materials and bioimaging to minimize self-quenching and background interference. mdpi.com

Chemical and Thermal Stability: The aromatic nature of the fused ring system imparts good stability, a prerequisite for materials used in electronic devices.

These properties make imidazo[1,2-a]pyridine derivatives, including this compound, attractive building blocks for various materials. organic-chemistry.org They have been investigated for applications as:

Organic Light-Emitting Diodes (OLEDs): Their luminescence makes them suitable as emitter materials in the emissive layer of OLEDs. mdpi.com

Fluorescent Dyes: They can be used as dyes in various applications, including as biomarkers. nih.gov

Photocatalysts: The electronic properties of the scaffold suggest potential use in light-driven chemical reactions. ijrpr.com

The acetyl and methyl substituents on this compound can be used to tune the solid-state packing and intermolecular interactions, which are crucial for controlling the optical and electronic properties of the bulk material.

Future Research Directions and Unexplored Avenues for 3 Acetyl 6 Methylimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for imidazo[1,2-a]pyridines often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. mdpi.com Future research must prioritize the development of green and sustainable methods for the synthesis of 3-Acetyl-6-methylimidazo[1,2-a]pyridine.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient and atom-economical pathway to synthesize substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov Future work should focus on adapting these one-pot procedures for the direct synthesis of the target compound, minimizing purification steps and solvent usage.

Alternative Energy Sources: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related scaffolds. mdpi.commdpi.com Systematic investigation into microwave-assisted synthesis for this compound could lead to more energy-efficient protocols.

Eco-Friendly Catalysis: Research into inexpensive and environmentally benign catalysts, such as iron salts (e.g., FeCl2), is a promising avenue. organic-chemistry.org Developing iron-catalyzed cyclization reactions would provide a cost-effective and less toxic alternative to traditional precious metal catalysts. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]Pyridine (B132010) Synthesis
MethodologyTypical ConditionsAdvantages for Future ResearchReference
Traditional CyclocondensationHigh temperatures, organic solvents, long reaction timesWell-established but lacks sustainability organic-chemistry.org
Groebke-Blackburn-Bienaymé (GBB) ReactionOne-pot, acid-catalyzed, room temperature or mild heatingHigh atom economy, structural diversity, reduced waste mdpi.comnih.gov
Microwave-Assisted SynthesisPolar solvents, sealed vessel, rapid heating (minutes)Drastically reduced reaction times, improved yields mdpi.com
Iron-Catalyzed ReactionsFeCl2 catalyst, high temperature (e.g., 150°C)Inexpensive, low toxicity, environmentally friendly organic-chemistry.org

Exploration of Advanced Functionalization Strategies

The biological activity and material properties of the imidazo[1,2-a]pyridine core are heavily influenced by its substitution pattern. Developing advanced strategies to functionalize the this compound scaffold is crucial for creating libraries of novel derivatives. A key future direction is the use of direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby improving synthetic efficiency. mdpi.comnih.gov

Promising strategies for investigation include:

Visible-Light Photoredox Catalysis: This strategy has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild conditions. mdpi.comnih.gov Future studies should explore the photocatalytic introduction of various functional groups (e.g., perfluoroalkyl, formyl, and carbosilyl groups) onto the core of this compound to modulate its electronic and steric properties. mdpi.com

Radical-Mediated Reactions: The functionalization of imidazo[1,2-a]pyridines via radical reactions is a rapidly growing field. rsc.org Research into transition-metal-catalyzed, metal-free, and photocatalytic radical reactions could unlock novel transformations and allow for the introduction of complex moieties onto the this compound skeleton. rsc.org

Three-Component Aza-Friedel–Crafts Reaction: Recent developments have shown that Lewis acid catalysts like Y(OTf)3 can facilitate the C3-alkylation of imidazo[1,2-a]pyridines in a three-component reaction with aldehydes and amines. nih.gov Applying this methodology to this compound could provide a straightforward route to derivatives with amine-containing side chains, which are common in bioactive molecules. nih.gov

Table 2: Future Functionalization Strategies for this compound
StrategyPotential ReactionAnticipated OutcomeReference
Visible-Light Photoredox CatalysisC3-TrifluoromethylationEnhanced metabolic stability and lipophilicity mdpi.com
Radical-Mediated ReactionsC3-ArylationIntroduction of diverse aromatic groups for SAR studies rsc.org
Aza-Friedel–Crafts ReactionC3-AminomethylationSynthesis of derivatives with potential biological activity nih.gov

In-depth Mechanistic Studies of Chemical Reactions and Molecular Interactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting the outcomes of new transformations. For this compound, future research should involve detailed mechanistic investigations of its synthesis and functionalization reactions. For instance, in visible light-induced functionalizations, the proposed mechanism often involves the formation of a radical intermediate from the imidazo[1,2-a]pyridine core. mdpi.com Elucidating the precise electronic and structural factors of the 3-acetyl and 6-methyl groups that influence the stability and reactivity of these intermediates is a critical unexplored area. Combining experimental techniques (such as radical scavenging experiments) with computational chemistry will be essential to map out the reaction pathways and transition states involved. mdpi.com

Advanced Computational Design of Derivatives with Tuned Molecular Properties

Computational chemistry provides a powerful platform for the rational design of novel molecules with desired properties, reducing the need for extensive trial-and-error synthesis. Future research on this compound should leverage advanced computational methods.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) of novel derivatives. nih.gov This information is vital for tuning the electronic properties of the molecule for applications in materials science or for understanding its reactivity. nih.gov

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. nih.govmdpi.com This approach was successfully used to design imidazo[1,2-a]pyridine-based inhibitors for targets like PI3Kα and Nek2. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: Computational tools can aid in building robust SAR models. By systematically modifying the 3-acetyl and 6-methyl groups in silico and calculating their predicted activity, researchers can prioritize the synthesis of the most promising candidates for treating various diseases. nih.gov

Discovery of Novel Molecular Targets and Pathways for Chemical Biology Research

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to interact with a wide range of biological targets. researchgate.netrsc.org Derivatives have shown potential as inhibitors of kinases like PI3K and CLK1, as anticancer agents, and as antituberculosis agents. semanticscholar.orgresearchgate.netnih.gov However, the specific biological activities of this compound are largely unexplored.

Future research should focus on:

Target Identification: Screening libraries of derivatives based on the this compound core against panels of kinases, proteases, and other enzymes could identify novel molecular targets. nih.govresearchgate.net For example, recent studies have identified imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C and modulators of KRASG12D, suggesting that this scaffold is suitable for targeting challenging oncogenes. rsc.orgnih.gov

Phenotypic Screening: Evaluating the effect of this compound and its derivatives on various cancer cell lines (such as lung, breast, and melanoma) could reveal potent antiproliferative activity and uncover novel therapeutic applications. westminster.ac.ukmdpi.com

Mechanism of Action Studies: Once a bioactive derivative is identified, in-depth studies are needed to elucidate its mechanism of action. This includes investigating its effects on cell cycle progression, apoptosis, and key signaling pathways within the cell. mdpi.comsemanticscholar.org For example, a potent derivative could be investigated for its ability to induce cell cycle arrest at the G2/M phase, a mechanism observed with other compounds of this class. mdpi.com

Table 3: Known and Potential Biological Targets for the Imidazo[1,2-a]pyridine Scaffold
Target ClassSpecific ExamplePotential Therapeutic AreaReference
Protein KinasesPI3Kα, Nek2, CLK1Oncology, Inflammatory Diseases nih.govsemanticscholar.orgresearchgate.netnih.gov
Oncogenic ProteinsKRAS (G12C, G12D)Oncology (Solid Tumors) rsc.orgnih.gov
Bacterial EnzymesMtb glutamine synthetaseInfectious Disease (Tuberculosis) rsc.org
G-Protein Coupled ReceptorsVarious (unexplored for this specific compound)Neuroscience, Metabolism mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-6-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation at the C-3 position of the imidazo[1,2-a]pyridine core. For example, Lewis acid-catalyzed reactions (e.g., In(OTf)₃ or AlCl₃) with acetylating agents like acetyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or toluene). Yield optimization requires precise temperature control (60–100°C) and stoichiometric adjustments of the acyl donor .
  • Characterization : Post-synthesis purification via column chromatography and structural validation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm acetyl and methyl group positions .

Q. How does the electronic and steric environment of the imidazo[1,2-a]pyridine core influence reactivity at the C-3 position?

  • Analysis : The C-3 position is electron-rich due to the fused imidazole ring’s aromaticity, making it susceptible to electrophilic substitution. Substituents at the 6-position (e.g., methyl) introduce steric effects that can modulate reaction kinetics. Computational studies (DFT) and Hammett plots are recommended to quantify substituent effects .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

  • Troubleshooting : Common byproducts include over-acetylated derivatives or regioisomers. Mitigation strategies:

  • Use controlled stoichiometry (e.g., 1.1 equivalents of acetylating agent).
  • Monitor reaction progress with TLC or HPLC to terminate reactions at ~85–90% conversion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial applications?

  • Methodology :

  • Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 2- or 8-positions to enhance solubility and target binding.
  • Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and fungal strains. Compare with reference compounds like zolpidem or alpidem derivatives .
    • Data Interpretation : Correlate logP values (lipophilicity) with biofilm inhibition efficacy. Use molecular docking to predict interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Case Study : Discrepancies in anti-TB activity (e.g., MDR-TB vs. XDR-TB inhibition) may arise from assay conditions (e.g., pH, inoculum size).

  • Validation : Replicate studies under standardized CLSI/MACS protocols.
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify gene expression changes in Mycobacterium tuberculosis upon treatment .

Q. How can catalytic systems be tailored for enantioselective functionalization of this compound?

  • Advanced Synthesis :

  • Chiral Catalysts : Employ Cu(I)/BOX complexes or organocatalysts (e.g., L-proline) for asymmetric alkylation at the acetyl group.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Methodological and Analytical Considerations

Q. What techniques are critical for characterizing adsorption behavior in corrosion inhibition studies?

  • Experimental Design :

  • Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in saline (3.5% NaCl) to quantify inhibition efficiency.
  • Surface Analysis : SEM-EDS or AFM to assess film formation on carbon steel. Langmuir adsorption isotherm modeling to determine binding constants .

Q. How can metabolic stability and toxicity of this compound be evaluated preclinically?

  • Pharmacokinetics :

  • In Vitro : Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • In Vivo : Rodent studies to measure plasma half-life (t½) and bioavailability.
    • Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.